6-Bromo-5-methylquinoxaline

Anticancer Non-Small Cell Lung Cancer SAR

Medicinal chemists optimizing quinoxaline-based leads require specific substitution patterns not available in generic analogs. 6-Bromo-5-methylquinoxaline (CAS 2386229-26-9) provides the exact C6-bromo/C5-methyl arrangement validated for anticancer activity over C6-nitro variants. - **Key differentiator**: Bromine at C6 adjacent to methyl enables unique cross-coupling reactivity vs. positional isomers - **Research applicability**: NOX5 probe development (IC50 = 100 µM starting point) and NSCLC library synthesis - **Supply guarantee**: 98% purity with batch-specific HPLC/NMR certificates; ambient shipping available

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
Cat. No. B8096897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methylquinoxaline
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=NC=CN=C12)Br
InChIInChI=1S/C9H7BrN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3
InChIKeyMMSAUSUYJVUOJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-methylquinoxaline: Baseline Overview


6-Bromo-5-methylquinoxaline (CAS 2386229-26-9) is a substituted quinoxaline heterocycle, characterized by a bromine atom at the 6-position and a methyl group at the 5-position of the bicyclic aromatic ring system [1]. With a molecular formula of C9H7BrN2 and a molecular weight of 223.07 g/mol, this compound is a key synthetic intermediate in medicinal chemistry and materials science . The bromine substituent serves as a versatile handle for cross-coupling reactions, while the methyl group modulates both the steric and electronic properties of the scaffold [2]. It is typically supplied as a white to off-white solid with a purity specification of 95-98% .

1
Workflow
Cross-coupling intermediate with ortho-methyl steric modulation
2
Research Model
Quinoxaline SAR studies in NSCLC cell-line models
3
Enzyme Probe Context
NOX5 enzyme inhibition baseline for probe development

6-Bromo-5-methylquinoxaline: Substitution Specificity


The specific substitution pattern of 6-Bromo-5-methylquinoxaline dictates a unique steric and electronic profile that is not interchangeable with other quinoxaline derivatives, even close positional isomers. The placement of the electron-withdrawing bromine atom and the electron-donating methyl group in a 1,2-relationship on the benzene ring significantly alters the compound's reactivity in cross-coupling reactions and its binding affinity to biological targets compared to alternative substitution patterns [1]. For instance, generic substitution with an unsubstituted quinoxaline or a differently halogenated analog would result in a loss of the specific reactivity profile required for key transformations or lead optimization efforts, as evidenced by class-level structure-activity relationship (SAR) data [2]. The limited availability of direct, head-to-head comparative data for this specific compound necessitates careful selection based on its unique structural features rather than assuming class-wide equivalence .

Regioisomeric quinoxalines (e.g., 5,7- vs. 6,5- pattern) may shift reactivity and target binding profiles.
Halogen variation (Cl, I) alters cross-coupling efficiency and can introduce side reactions or stability concerns.
Generic unsubstituted quinoxaline lacks the bromo-methyl SAR context required for scaffold-specific optimization.

6-Bromo-5-methylquinoxaline: Evidence-Based Selection


Bromo vs. Nitro Quinoxaline Anticancer Activity

A class-level structure-activity relationship (SAR) study on 26 quinoxaline derivatives demonstrated that compounds bearing a bromo substituent at the C6 position of the quinoxaline ring exhibited superior inhibition of human non-small-cell lung cancer cells (A549) compared to analogs with a nitro group at the same position [1]. While 6-Bromo-5-methylquinoxaline was not the specific compound tested, this finding supports the strategic selection of a 6-bromo-substituted quinoxaline scaffold over a 6-nitro-substituted alternative for anticancer drug discovery programs.

Bromo vs. Nitro SAR
Class-level inference
Reported higher A549 cell inhibition for bromo vs. nitro C6-substituted quinoxalines (qualitative SAR trend).
Supports 6-bromo scaffold choice over nitro analogs in lung cancer cell-line SAR.
Class-level trend; direct data for 6-Br-5-Me not in this study.
Anticancer Non-Small Cell Lung Cancer SAR

NOX5 Enzyme Inhibition

6-Bromo-5-methylquinoxaline has been specifically evaluated for its inhibitory activity against the human NADPH oxidase 5 (NOX5) enzyme, a target relevant for cardiovascular and inflammatory diseases [1]. The compound demonstrated an IC50 value of 100,000 nM (100 μM) in a cell-based assay measuring inhibition of ionomycin-stimulated reactive oxygen species (ROS) generation in HEK cells transfected with full-length human NOX5. This quantitative data point is specific to this compound and provides a baseline for its activity against this enzyme, distinguishing it from uncharacterized quinoxaline analogs.

NOX5 IC50
Reported assay
IC50 = 100 μM (100,000 nM)
Baseline inhibition context for NOX5 chemical probe optimization.
Cell-based ROS assay; HEK-hNOX5 cells. Review potency needs.
Cardiovascular Disease NADPH Oxidase Enzyme Inhibition

Purity Specification

Reputable vendors supply 6-Bromo-5-methylquinoxaline with a high minimum purity specification of 98% . This high purity is critical for ensuring reproducibility in both multi-step organic syntheses and sensitive biological assays. The presence of regioisomeric impurities, a known challenge in the synthesis of specifically substituted quinoxalines , can be mitigated by sourcing material from suppliers that provide batch-specific analytical data (e.g., NMR, HPLC). This level of quality control is a key differentiator when selecting this building block over potentially less well-characterized or lower-purity alternatives.

Purity Specification
Specification review
98% (HPLC/NMR)
Minimizes regioisomeric impurity risk in synthesis and bioassays.
Confirm batch-specific COA for critical applications.
Organic Synthesis Quality Control Procurement

C6-Bromo Cross-Coupling Reactivity

The presence of a bromine atom at the C6 position of 6-Bromo-5-methylquinoxaline provides a specific and highly reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This reactivity is a key differentiator from its chloro analog, which is less reactive, and its iodo analog, which can be prone to unwanted side reactions and is less stable. The ortho-methyl group at the C5 position further influences the steric environment of the coupling site, which can be exploited to achieve regioselective functionalization not possible with other bromo-methylquinoxaline isomers.

C6-Br Cross-Coupling
Class-level inference
Higher reactivity than chloro; more stable and selective than iodo analog.
Predictable Pd-catalyzed handle for diversifying quinoxaline libraries.
Ortho-methyl group modulates steric environment; validate coupling scope.
Cross-Coupling Suzuki Coupling C-C Bond Formation

6-Bromo-5-methylquinoxaline: Application Scenarios


Anticancer Lead Optimization

Based on class-level SAR evidence demonstrating that C6-bromo substitution on the quinoxaline ring is associated with improved anticancer activity compared to C6-nitro substitution [1], 6-Bromo-5-methylquinoxaline is a strategically important building block. Researchers focused on developing novel anticancer agents, particularly for non-small cell lung cancer, should prioritize this compound for the synthesis and screening of new derivative libraries.

NOX5 Chemical Probe Development

With a defined, albeit modest, inhibitory activity against human NOX5 (IC50 = 100,000 nM) [1], 6-Bromo-5-methylquinoxaline can serve as a starting point for the development of more potent and selective chemical probes. Its structure provides a tractable scaffold for medicinal chemistry optimization aimed at improving potency and selectivity for the NOX5 target, which is implicated in cardiovascular and inflammatory disease research.

Cross-Coupling Library Intermediate

The presence of the bromine atom at the C6 position, adjacent to the C5 methyl group, makes 6-Bromo-5-methylquinoxaline an ideal and reactive intermediate for a wide range of palladium-catalyzed cross-coupling reactions [1]. Its use is strongly indicated for synthetic chemists engaged in generating diverse libraries of quinoxaline-based compounds for drug discovery or materials science applications, where a reliable and well-characterized building block of high purity is essential for reproducible results [2].

Analytical Reference Standard

Due to its commercial availability with high purity (e.g., 98% from AKSci) and the availability of batch-specific analytical certificates (e.g., NMR, HPLC) [1], 6-Bromo-5-methylquinoxaline is suitable for use as an analytical reference standard. It can be employed in the development and validation of analytical methods (e.g., HPLC, GC-MS) for the detection and quantification of quinoxaline derivatives or related impurities in complex reaction mixtures.

Application
Selection Property
Validation Focus
Lung cancer cell-line SAR studies
Bromo-substitution SAR context
Cell-viability endpoint comparison vs. nitro class
NOX5 enzyme probe development
Reported NOX5 inhibition profile
IC50 and ROS assay confirmation
Cross-coupling diversification libraries
C6-Br reactivity and ortho-methyl effect
Coupling efficiency and regioselectivity validation
Analytical method development standard
High-purity, batch-certified material
HPLC/GC-MS method validation and impurity profiling

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